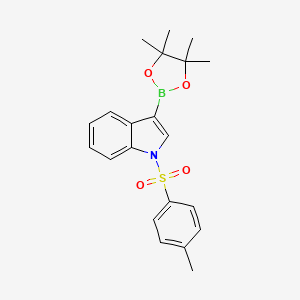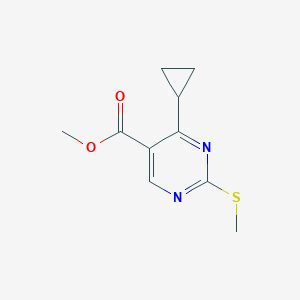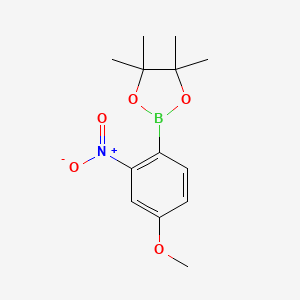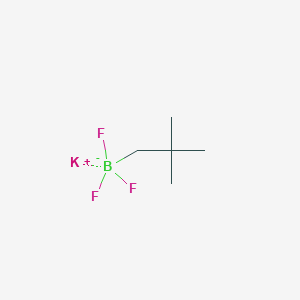![molecular formula C16H16FN5O3S B1393194 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-96-8](/img/structure/B1393194.png)
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Übersicht
Beschreibung
The compound “8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” has a CAS Number of 1291486-96-8 . It has a molecular weight of 377.4 and its IUPAC name is 8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16FN5O3S/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(24,25)14-2-1-7-22-15(14)18-19-16(22)23/h1-7H,8-11H2,(H,19,23) . This code provides a standard way to encode the compound’s molecular structure and formula.Wissenschaftliche Forschungsanwendungen
Antifungal and Insecticidal Activities
A study by Xu et al. (2017) revealed that derivatives of [1,2,4]triazolo[4,3-a]pyridine, similar in structure to the compound , displayed promising antifungal and insecticidal activities. Specifically, these derivatives showed high inhibition rates against certain fungi and significant mortality rates in insect pests like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).
Potential as a 5-HT2 Antagonist
Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one derivatives, structurally related to the compound , and found them to possess potent 5-HT2 antagonist activity. This suggests a potential application in modulating serotonin receptors, which could be relevant in treating certain neurological or psychiatric conditions (Watanabe et al., 1992).
Herbicidal Activity
In a study focusing on plant ecosystem health, Moran (2003) synthesized compounds structurally akin to the compound of interest. These compounds demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential utility in agricultural or horticultural settings (Moran, 2003).
Antimalarial Properties
Research by Karpina et al. (2020) indicated that certain [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed good in vitro antimalarial activity. This hints at the potential of similar compounds, like the one , in antimalarial drug discovery programs (Karpina et al., 2020).
Anticancer Potential
A study by Bradbury et al. (2013) explored the use of triazolopyridazine derivatives in downregulating the androgen receptor, a mechanism relevant to the treatment of prostate cancer. This suggests that compounds with similar structures may have applications in cancer therapy (Bradbury et al., 2013).
Insecticidal Agents Against Cotton Leafworm
Soliman et al. (2020) synthesized a series of biologically active heterocyclic compounds that showed potent toxic effects as insecticidal agents against the cotton leafworm. The structure of these compounds is related to the compound of interest, suggesting potential applications in pest control (Soliman et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(24,25)14-2-1-7-22-15(14)18-19-16(22)23/h1-7H,8-11H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPBJMOEICROBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125158 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
CAS RN |
1291486-96-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-[[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001125158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)



![(E)-3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393123.png)





